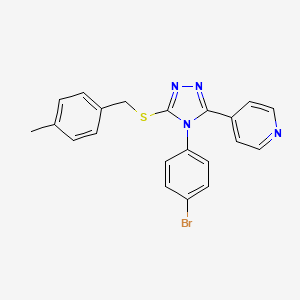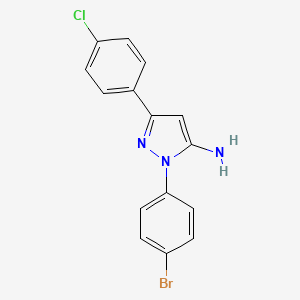![molecular formula C19H16N2O5 B12029845 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12029845.png)
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:
Formation of the 2,3-Dihydrobenzo[B][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1-(4-methoxyphenyl)-1H-pyrazole: This step involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling of the two moieties: The final step involves coupling the 2,3-Dihydrobenzo[B][1,4]dioxin ring with the 1-(4-methoxyphenyl)-1H-pyrazole under conditions that promote the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties.
Reduction: Reduction reactions can target the aromatic rings and the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
The presence of the 4-methoxyphenyl group in 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Eigenschaften
Molekularformel |
C19H16N2O5 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-5-3-13(4-6-14)21-16(19(22)23)11-15(20-21)12-2-7-17-18(10-12)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,22,23) |
InChI-Schlüssel |
DKRIMLCMDKQDJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029772.png)

![N-Cyclopentyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029783.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029790.png)
![3-[(E)-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12029799.png)

![N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12029815.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12029819.png)
![3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12029823.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029837.png)
![[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12029840.png)

